Benzonitrile-water

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

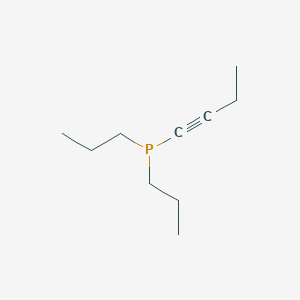

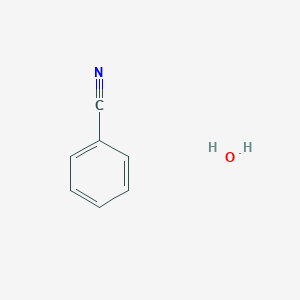

Benzonitrile-water is a complex formed between benzonitrile (C₆H₅CN) and water (H₂O). Benzonitrile is an aromatic organic compound with a sweet, bitter almond odor. It is a colorless liquid that is primarily used as a precursor to various chemical compounds. The interaction between benzonitrile and water is of significant interest due to the unique hydrogen bonding and structural dynamics that occur in this complex .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzonitrile can be synthesized through several methods:

Ammoxidation of Toluene: This industrial method involves the reaction of toluene with ammonia and oxygen at high temperatures (400-450°C) to produce benzonitrile.

Dehydration of Benzamide or Benzaldehyde Oxime: In the laboratory, benzonitrile can be prepared by dehydrating benzamide or benzaldehyde oxime.

Rosenmund-von Braun Reaction: This method uses cuprous cyanide or sodium cyanide in the presence of bromobenzene to produce benzonitrile.

Industrial Production Methods: The most common industrial method for producing benzonitrile is the ammoxidation of toluene. This process is efficient and cost-effective, making it suitable for large-scale production .

Types of Reactions:

Hydrolysis: Benzonitrile undergoes hydrolysis to form benzoic acid and ammonia.

Reduction: Benzonitrile can be reduced to benzylamine using hydrogenation over supported palladium catalysts.

Substitution: Benzonitrile reacts with amines to form N-substituted benzamides after hydrolysis.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Hydrogen gas and palladium catalysts.

Substitution: Amines and appropriate solvents.

Major Products:

Hydrolysis: Benzoic acid and ammonia.

Reduction: Benzylamine.

Substitution: N-substituted benzamides.

Applications De Recherche Scientifique

Benzonitrile-water complexes have various applications in scientific research:

Chemistry: Benzonitrile is used as a solvent and a precursor to many derivatives.

Medicine: Benzonitrile derivatives are used in the synthesis of pharmaceuticals.

Industry: Benzonitrile is a key intermediate in the production of pesticides, dyes, and advanced coatings.

Mécanisme D'action

The mechanism of action of benzonitrile-water involves hydrogen bonding between the nitrogen atom of benzonitrile and the hydrogen atoms of water. This interaction leads to the formation of a stable complex, which can influence the reactivity and properties of benzonitrile . The molecular targets and pathways involved include the formation of hydrogen bonds and the stabilization of the complex through ionic interactions .

Comparaison Avec Des Composés Similaires

Acetonitrile (CH₃CN): A simpler nitrile compound used as a solvent in organic synthesis.

Butyronitrile (C₃H₇CN): An aliphatic nitrile with similar reactivity to benzonitrile.

Uniqueness of Benzonitrile-Water: this compound complexes exhibit unique hydrogen bonding and structural dynamics that are not observed in simpler nitrile compounds. The aromatic nature of benzonitrile allows for additional interactions, making it a valuable compound for studying hydrogen bonding and molecular recognition .

Propriétés

Numéro CAS |

189561-34-0 |

|---|---|

Formule moléculaire |

C7H7NO |

Poids moléculaire |

121.14 g/mol |

Nom IUPAC |

benzonitrile;hydrate |

InChI |

InChI=1S/C7H5N.H2O/c8-6-7-4-2-1-3-5-7;/h1-5H;1H2 |

Clé InChI |

BFBSZUXLSOXURX-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C#N.O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentylpyridin-1-ium bromide](/img/structure/B12561735.png)

![7,7,9-Trimethyl-5,6,6a,7,8,10a-hexahydroindeno[2,1-b]indol-6-ol](/img/structure/B12561741.png)

![4-[(E)-2-(6-methyl-1H-benzimidazol-2-yl)ethenyl]phenol](/img/structure/B12561774.png)

![1,3-Dimethyl-6-[(2-phenyloxiran-2-yl)methyl]pyrimidine-2,4-dione](/img/structure/B12561776.png)

![Carbamic acid, methyl[(tributylstannyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B12561790.png)

![2-Hydroxy-6-[(3,4,5-trimethoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12561815.png)

![4-Piperidineacetic acid, 1-[(3R)-3-[[2-fluoro-4-(imino-3-thiazolidinylmethyl)benzoyl]amino]-2,2-dimethyl-1-oxopentyl]-, ethyl ester](/img/structure/B12561818.png)

![2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-4-methyl-](/img/structure/B12561831.png)